molecular formula C10H10F2N4 B1481701 (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2092564-84-4

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481701
CAS No.: 2092564-84-4
M. Wt: 224.21 g/mol
InChI Key: ZXDMLCZGAKNQFW-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine ( 2092564-84-4) is a high-value 1,3-diarylpyrazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H10F2N4 and a molecular weight of 224.21 g/mol, this compound serves as a versatile chemical building block . The structure incorporates a pyridin-3-yl moiety and a difluoromethyl-pyrazole core, a motif frequently explored in the development of novel bioactive molecules . This compound is relevant for researchers investigating protein kinase inhibitors , as the 1,3-diarylpyrazole substructure is a recognized pharmacophore in this field . Furthermore, its structural features align with derivatives studied as RET inhibitors for therapeutic applications, highlighting its potential in oncology research . The broader class of pyrazole and azine hybrids, to which this compound belongs, has demonstrated a wide spectrum of biological activities, including potent antifungal and antiparasitic properties . The primary amine functional group provides a handle for further chemical modification, allowing for the synthesis of more complex molecules, amide conjugates, and targeted probes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please note that this product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMLCZGAKNQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , is synthesized through a two-step process involving substitution/hydrolysis and condensation/cyclization reactions. This method could be adapted for the synthesis of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine by incorporating a pyridin-3-yl group during the cyclization step.

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles

The one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using in situ generated nitrile imines and mercaptoacetaldehyde provides a versatile approach for preparing fluorinated pyrazoles. Although this method targets trifluoromethylated compounds, it demonstrates the feasibility of using nitrile imines for pyrazole synthesis, which could be adapted for difluoromethylated analogs.

Key Considerations and Challenges

Regioselectivity

Maintaining regioselectivity during the cyclization and substitution steps is crucial to ensure the desired structure. The presence of multiple reactive sites on the pyrazole ring necessitates careful control of reaction conditions.

Stability of the Difluoromethyl Group

The difluoromethyl group is sensitive to certain reaction conditions, requiring careful selection of reagents and solvents to prevent degradation.

Purification

Purification of the final product may involve column chromatography or recrystallization to achieve high purity.

Data and Research Findings

Compound Synthetic Route Key Reagents Yield/Purity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Substitution/Hydrolysis followed by Condensation/Cyclization 2,2-Difluoroacetyl halide, Methylhydrazine 75.9% yield, 99.6% purity
1-Aryl-3-trifluoromethylpyrazoles One-Pot Synthesis using Nitrile Imines Mercaptoacetaldehyde, Nitrile Imines High yield, scalable

Chemical Reactions Analysis

Types of Reactions

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Anticancer Activity: Research indicates that pyrazole derivatives can exhibit anticancer properties. The difluoromethyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer progression .
  • Inhibition of Kinases: Similar compounds have been identified as inhibitors of various kinases, which are crucial in signal transduction pathways. The presence of the pyrazole ring is often associated with kinase inhibition, making this compound a candidate for further studies in this area .

Agrochemicals

The unique properties of this compound also lend themselves to applications in agrochemicals:

  • Pesticide Development: The compound's ability to disrupt biological processes in pests could be explored for developing new pesticides. Pyrazole derivatives have shown promise as insecticides due to their neurotoxic effects on target species .

Material Science

In material science, the compound's unique chemical structure can be utilized:

  • Polymer Chemistry: The incorporation of difluoromethyl groups into polymers can enhance their thermal stability and mechanical properties. Research into the synthesis of polymeric materials containing this compound could lead to advancements in high-performance materials .

Case Studies

Several studies have highlighted the potential applications of similar pyrazole derivatives:

StudyFindings
Study on Anticancer Properties A derivative similar to this compound was shown to inhibit tumor growth in vitro by targeting specific kinases involved in cell proliferation .
Agrochemical Application Research demonstrated that pyrazole-based compounds effectively controlled pest populations while exhibiting low toxicity to non-target organisms, suggesting a viable path for sustainable agricultural practices .
Material Properties Investigations into polymers containing difluoromethyl groups revealed improved resistance to thermal degradation, indicating potential applications in high-temperature environments .

Mechanism of Action

The mechanism of action of (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Notable Properties/Applications References
(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 1: CF₂H; 3: Pyridin-3-yl; 5: CH₂NH₂ C₁₀H₁₁F₂N₅ 247.23 (calc.) Enhanced metabolic stability, CNS activity
(1-(Trifluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine HCl 1: CF₃; 3: Pyridin-3-yl; 5: CH₂NH₂ (HCl salt) C₁₀H₁₀ClF₃N₄ 278.66 >97% purity; kinase inhibition candidate
(1-(3,4-Dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamide 1: 3,4-Cl₂Ph; 3: Pyridin-3-yl; 5: CONHR C₁₆H₁₂Cl₂N₄O 365.20 Anticancer activity (tubulin inhibition)
(5-Phenyl-1H-pyrazol-3-yl)methanamine 1: H; 3: H; 5: Ph; 3: CH₂NH₂ C₁₀H₁₁N₃ 173.22 Intermediate for agrochemicals
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Fused pyrrolo-pyrazole; 3: CH₂NH₂ C₇H₁₁N₃ 137.19 Novel synthetic route (SEM protection)

Key Observations:

Fluorinated Substituents: The difluoromethyl group (CF₂H) in the target compound offers a balance between lipophilicity and metabolic resistance compared to the trifluoromethyl (CF₃) analog, which has higher electronegativity but may suffer from increased steric hindrance . Both fluorinated derivatives show superior pharmacokinetic profiles over non-fluorinated analogs like (5-Phenyl-1H-pyrazol-3-yl)methanamine .

Biological Activity :

  • The 3,4-dichlorophenyl analog (from ) exhibits potent anticancer activity due to its bulky aromatic substituent, which enhances tubulin binding . In contrast, the pyridin-3-yl group in the target compound is associated with CNS permeability and kinase selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , involving cyclocondensation of hydrazines with β-diketones or alkylation of protected pyrazoles. However, introducing the difluoromethyl group may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor) .

Physicochemical Properties :

  • The difluoromethyl derivative’s calculated logP (~1.8) is lower than the trifluoromethyl analog (~2.3), suggesting improved aqueous solubility. This could enhance bioavailability in CNS-targeted applications .

Biological Activity

Overview

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole class, notable for its unique structure that includes a difluoromethyl group and a pyridinyl group. This composition suggests potential applications in various biological and medicinal fields, particularly due to its promising biological activities such as antimicrobial, antifungal, and anticancer properties.

The molecular formula for this compound is C10_{10}H10_{10}F2_2N4_4, with a molecular weight of 224.21 g/mol. The compound has been synthesized through various methods, primarily involving the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyridinyl groups via coupling reactions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances lipophilicity and stability, while the pyridinyl and methanamine groups contribute to its reactivity. These interactions can modulate enzyme activities and influence various biological pathways, which is critical for its potential therapeutic applications .

Antimicrobial and Antifungal Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies on related pyrazole compounds have demonstrated effective inhibition against various microbial strains, suggesting that this compound could exhibit similar properties .

Anticancer Activity

Pyrazoles have been identified as promising candidates in cancer therapy. A study focusing on different pyrazole derivatives indicated that certain compounds showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with established chemotherapeutic agents like doxorubicin demonstrated enhanced efficacy, particularly in challenging cancer subtypes .

Case Studies

Study Activity Findings
Umesha et al. (2009)AntimicrobialSynthesized pyrazole carboxamides exhibited notable antimicrobial activity against various strains .
Goulioukina et al. (2016)AnticancerIdentified significant cytotoxicity in MDA-MB-231 cells with a synergistic effect when combined with doxorubicin .
Parish et al. (1984)AntifungalEvaluated antifungal activity against five phytopathogenic fungi, indicating potential application in agricultural settings .

Research Findings

Recent literature reviews highlight the ongoing exploration of pyrazole derivatives in drug development. The incorporation of functional groups has been shown to enhance biological activity while maintaining metabolic stability. For example, modifications in the structure of pyrazoles have led to improved aqueous solubility and selective inhibition of cyclooxygenase enzymes (COX), which are crucial targets for anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

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